N-(5-nitropyridin-2-yl)thiazol-2-amine
Description
N-(5-Nitropyridin-2-yl)thiazol-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a thiazole ring attached via an amine linkage at the 2-position. Nitro groups are known to enhance reactivity and influence electronic properties, while thiazole rings contribute to diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C8H6N4O2S |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6N4O2S/c13-12(14)6-1-2-7(10-5-6)11-8-9-3-4-15-8/h1-5H,(H,9,10,11) |
InChI Key |
LZEXOWOXBWDUOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=CS2 |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Nitro Group Position : The 5-nitro group on pyridine (vs. 3-nitro in ) may influence electronic effects and binding to biological targets (e.g., nitroreductases) .
- Linkage Flexibility : Ethyl-linked thiazoles (e.g., ) offer greater conformational flexibility compared to direct amine linkages, affecting target selectivity.
Physicochemical Properties
| Property | This compound | 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine | 5-(4-Nitrophenyl)thiazol-2-amine |
|---|---|---|---|
| Molecular Weight | 234.23 g/mol | 235.22 g/mol | 225.24 g/mol |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.5 | ~2.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Rotatable Bonds | 2 | 1 | 3 |
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